![molecular formula C22H15N4O4S2- B14117205 4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponceau BS, also known as Acid Red 66 or Biebrich scarlet WS, is a synthetic azo dye with the molecular formula C22H14N4Na2O7S2 and a molecular weight of 556.48 g/mol . It is commonly used in histology and cytology for staining purposes, particularly in the Masson’s trichrome staining procedure for collagen and muscle fibers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ponceau BS is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt then undergoes a coupling reaction with another aromatic compound to form the azo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of Ponceau BS involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through filtration and recrystallization to obtain the dye in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ponceau BS undergoes various chemical reactions, including:
Oxidation: The azo groups in Ponceau BS can be oxidized to form corresponding nitro compounds.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The aromatic rings in Ponceau BS can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the original azo dye.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ponceau BS has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in histological staining to differentiate between collagen and muscle fibers.
Medicine: Utilized in diagnostic assays and as a staining agent in various medical tests.
Industry: Applied in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mecanismo De Acción
Ponceau BS exerts its effects through its ability to bind to specific molecular targets. In histological staining, it binds to the amino groups of proteins, allowing for the visualization of different tissue components. The binding occurs through electrostatic interactions and hydrogen bonding, which stabilize the dye-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
Ponceau S: Another azo dye used for protein staining in Western blotting.
Coomassie Brilliant Blue: Used for staining proteins in gel electrophoresis.
Amido Black: Employed for staining proteins in electrophoresis and histology.
Uniqueness
Ponceau BS is unique in its specific application for Masson’s trichrome staining, where it provides clear differentiation between collagen and muscle fibers. Its ability to bind selectively to these tissue components makes it a valuable tool in histological studies .
Propiedades
Fórmula molecular |
C22H15N4O4S2- |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O4S2/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)31)24-23-15-6-9-17(10-7-15)32(28,29)30/h1-13,27,31H,(H,28,29,30)/p-1 |
Clave InChI |
DGPOZPKBEHBFCG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117123.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B14117131.png)
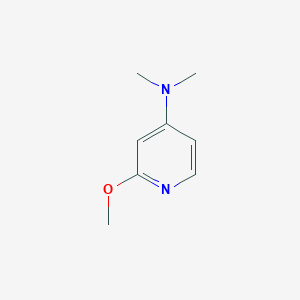
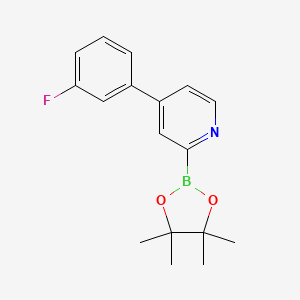
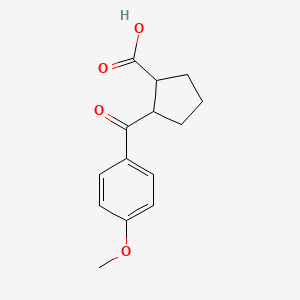
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)

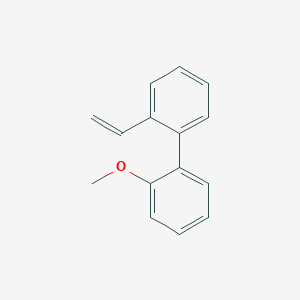
acetate](/img/structure/B14117186.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14117194.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)
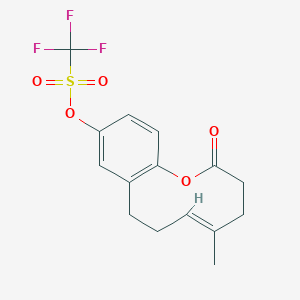
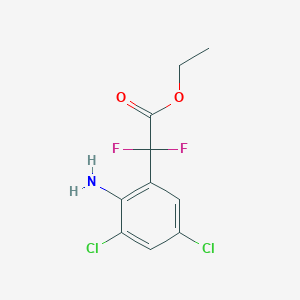
![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)
